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Cilazapril-d5

Cat. No.: B1157644
M. Wt: 422.53
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Cilazapril (B1669026) within Angiotensin-Converting Enzyme Inhibitor Research Modalities

Cilazapril is a pro-drug belonging to the ACE inhibitor class. nih.govdrugbank.comsmpdb.ca Following administration, it is hydrolyzed in the liver to its active metabolite, cilazaprilat (B193057). nih.govhres.casmpdb.ca Cilazaprilat is the entity that competitively inhibits ACE. nih.govhres.ca Research on ACE inhibitors like cilazapril is extensive, covering areas from their synthesis and mechanism of action to their metabolic pathways and the development of analytical methods for their detection. kumj.com.npnih.govresearchgate.netnih.govnih.gov The study of these compounds often requires the use of isotopically labeled analogues, such as Cilazapril-d5, to serve as internal standards in quantitative analyses and to investigate metabolic pathways. theclinivex.comaxios-research.comaxios-research.com

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Research Compounds

Deuterium, a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in pharmaceutical research. wikipedia.orgtandfonline.comsciencecoalition.org The substitution of hydrogen with deuterium, a process known as deuteration, can lead to a phenomenon called the kinetic isotope effect (KIE). nih.govportico.orgresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450. tandfonline.comdovepress.com This can slow down the rate of drug metabolism, potentially leading to a longer half-life and altered pharmacokinetic profile. wikipedia.orgdovepress.com

This property is particularly useful in several research applications:

Metabolism Studies: Deuterated compounds are used to trace the metabolic fate of a drug, helping to identify metabolites and understand how the drug is processed in the body. clearsynth.commetsol.comacs.org

Internal Standards: Due to their similar chemical properties but different mass, deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry. nih.govmusechem.com They co-elute with the non-labeled analyte but are distinguishable by their mass, allowing for accurate quantification.

Mechanism Elucidation: The KIE can be used to study reaction mechanisms, particularly to determine if C-H bond cleavage is the rate-limiting step in a reaction. nih.govportico.orgresearchgate.net

Scope and Significance of this compound in Advanced Chemical and Biochemical Investigations

This compound is an isotopically labeled version of cilazapril where five hydrogen atoms have been replaced by deuterium. theclinivex.comaxios-research.compharmaffiliates.com This specific deuteration makes it a crucial tool for a variety of advanced research applications.

The primary significance of this compound lies in its use as an internal standard for the quantitative analysis of cilazapril and its active metabolite, cilazaprilat, in biological matrices. theclinivex.com High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for this purpose, and the use of a deuterated internal standard like this compound ensures high accuracy and precision in the measurements. researchgate.netnih.gov

Furthermore, this compound can be employed in metabolic studies to investigate the biotransformation of cilazapril to cilazaprilat and to identify any other potential metabolites. clearsynth.comacs.org By comparing the metabolic profile of cilazapril with that of this compound, researchers can gain insights into the specific sites of metabolism and the enzymes involved. The stability imparted by the deuterium atoms can also be leveraged to study the interaction of cilazaprilat with the ACE enzyme in greater detail. scbt.com

Table 1: Properties of Cilazapril and this compound

PropertyCilazaprilThis compound
Molecular Formula C₂₂H₃₁N₃O₅C₂₂H₂₆D₅N₃O₅
Molecular Weight 417.51 g/mol 422.53 g/mol
Primary Use in Research Active Pharmaceutical Ingredient (API) reference standardInternal standard for quantitative analysis, metabolic studies
Data sourced from multiple chemical suppliers and research articles. axios-research.compharmaffiliates.com

Properties

Molecular Formula

C₂₂H₂₆D₅N₃O₅

Molecular Weight

422.53

Synonyms

(1S,9S)-9-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic Acid-d5;  Ro 31-2848-d5;  Vascace-d5;  Yipingshu-d5; 

Origin of Product

United States

Synthetic Methodologies for Cilazapril D5

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into a target molecule like Cilazapril (B1669026) can be achieved through two primary strategies: direct hydrogen-deuterium exchange on the final molecule or an advanced intermediate (late-stage deuteration), or by building the molecule from smaller, pre-deuterated precursor compounds in a multi-step synthesis.

Catalytic hydrogen isotope exchange (HIE) is a powerful technique for late-stage deuteration, allowing for the direct replacement of C-H bonds with C-D bonds. nih.govprinceton.edu This approach is highly efficient as it can be performed on complex molecules without the need for complete resynthesis. princeton.edu Various transition-metal catalysts are employed to facilitate this exchange, often using deuterium oxide (D₂O) or deuterated solvents as the deuterium source.

Innovations in organometallic-catalyzed C-H activation have enabled direct HIE at C(sp³)-H bonds, which are common in many pharmaceuticals. nih.gov Ruthenium(II) biscarboxylate complexes, for example, have demonstrated high efficiency for the selective ortho-deuteration of aromatic rings containing weakly-coordinating groups like carboxylic acids. researchgate.net Similarly, palladium-based catalysts with pyridine ligands have been used for non-directed C-H activation on aromatic structures, using D₂O as a convenient and inexpensive deuterium source. chemrxiv.org For deuteration at positions adjacent to nitrogen atoms (α-amino or β-amino C-H bonds), catalysts based on iridium, ruthenium, and photoredox systems have proven effective. nih.govprinceton.edu An efficient process for deuterating β-amino C-H bonds in N-alkylamine-based compounds uses a Lewis acidic catalyst like B(C₆F₅)₃ with acetone-d₆ as the deuterium source, achieving up to 99% deuterium incorporation. nih.gov

Table 1: Overview of Catalytic Systems for Hydrogen Isotope Exchange (HIE)
Catalyst SystemDeuterium SourceTarget C-H Bond TypeKey FeaturesReference
Ruthenium(II) Biscarboxylate ComplexesD₂OAromatic C-H (ortho to directing group)High selectivity for weakly-coordinating groups; broad functional group tolerance. researchgate.net
Palladium (Homogeneous, non-directed)D₂OAromatic C-HUtilizes a commercially available pyridine ligand; clean reaction profiles. chemrxiv.org
B(C₆F₅)₃ (Lewis Acid)Acetone-d₆β-amino C(sp³)-HNon-precious metal catalyst; achieves high deuterium incorporation (up to 99%). nih.gov
Photoredox / HAT CatalysisThiol-d₁ / D₂Oα-amino C(sp³)-HSynergistic catalysis; applicable to a wide range of drug candidates. princeton.edu

An alternative to late-stage exchange is the de novo synthesis of the target molecule using deuterated building blocks. nih.gov This bottom-up approach offers precise control over the location and number of deuterium atoms incorporated into the final structure. The synthesis of Cilazapril involves the coupling of two key precursors: (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a] nih.govresearchgate.netdiazepine-1-carboxylate and an ethyl (R)-2-substituted-4-phenyl butyrate derivative. google.com

To produce Cilazapril-d5, one or both of these precursors could be synthesized in their deuterated forms. For example, deuterium could be introduced into the phenyl butyrate side chain via catalytic reduction of an unsaturated or halogenated intermediate using deuterium gas (D₂) or a deuterated reducing agent like sodium borodeuteride (NaBD₄). nih.gov Similarly, specific positions on the bicyclic pyridazino-diazepine core could be deuterated by employing deuterated reagents at specific steps during its multi-step synthesis. nih.gov This strategy is particularly useful for achieving high levels of isotopic purity at sites that are not amenable to catalytic exchange reactions. nih.gov

Advanced Synthetic Pathways and Innovations

The field of isotopic labeling is continually evolving, with new methodologies offering greater efficiency, selectivity, and improved safety profiles. One significant innovation is the development of deuterated flow synthesis systems. bionauts.jp These systems can operate at ambient temperature and pressure, using heavy water (D₂O) and a proton-conducting membrane in a membrane-type reactor. bionauts.jp This electrochemical method avoids the need for high-pressure deuterium gas and complex organic synthesis steps, reduces waste, and allows for the reuse of the D₂O raw material. bionauts.jp High reaction performance, with introduction rates of 80-99% and yields of 80-98%, has been demonstrated for compounds like ibuprofen. bionauts.jp

Photoredox catalysis represents another major advancement, enabling the direct HIE of α-amino C(sp³)–H bonds through the synergistic merger of photoredox and hydrogen atom transfer (HAT) catalysis. princeton.edu This method has been successfully applied to the deuteration of numerous representative drugs and drug candidates, showcasing its broad applicability and functional group tolerance. princeton.edu These advanced pathways provide powerful tools for creating novel deuterated molecules like this compound with high precision.

Optimization of Deuterium Enrichment and Isotopic Purity

HR-MS is used to determine the isotopic enrichment by analyzing the mass distribution of the labeled compound. By recording a full scan and integrating the signals of the isotopic ions, the percentage of the desired deuterated compound relative to unlabeled or partially labeled species can be accurately calculated. rsc.org NMR spectroscopy complements this data by confirming the structural integrity and verifying the specific sites of deuteration. The absence of a proton signal at a specific chemical shift in the ¹H NMR spectrum, coupled with the appearance of a corresponding signal in the ²H NMR spectrum, provides definitive evidence of deuterium incorporation at that position. rsc.org This rigorous analysis ensures that the final deuterated active pharmaceutical ingredient meets the stringent purity requirements for its intended use.

Table 2: Analytical Methods for Isotopic Purity Assessment
Analytical TechniqueInformation ProvidedPurpose in Deuterated Drug AnalysisReference
High-Resolution Mass Spectrometry (HR-MS)Isotopic distribution and mass accuracy.Calculates the overall percentage of isotopic enrichment and detects under- or over-deuterated species. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C)Structural connectivity and atom-specific information.Confirms the exact position(s) of deuterium incorporation and verifies the overall structural integrity of the molecule. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of Cilazapril D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including the confirmation of deuterium (B1214612) labeling sites. In the case of Cilazapril-d5, the deuterium atoms are incorporated into the phenyl group of the 4-phenylbutan-2-ylamino moiety. clearsynth.com

¹H NMR spectroscopy is the primary technique used to verify the location of deuterium atoms. By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the absence or significant reduction of proton signals corresponding to the deuterated positions confirms the successful and specific labeling. For this compound, the signals corresponding to the aromatic protons of the phenyl ring are expected to be absent or greatly diminished.

While ¹H NMR confirms the absence of protons at specific sites, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei. sigmaaldrich.com This provides complementary information and can be particularly useful for quantifying the degree of deuteration at each site, although it is a less common technique due to the lower sensitivity of the deuterium nucleus compared to the proton. sigmaaldrich.com The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for straightforward spectral interpretation. pitt.edu

Table 1: Expected ¹H NMR Spectral Data Comparison for Cilazapril (B1669026) and this compound Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Proton Assignment (Cilazapril) Expected Chemical Shift (δ, ppm) Expected Signal in this compound Spectrum
Phenyl-H7.20 - 7.40Absent or significantly reduced
Other ProtonsVariousPresent

This is an interactive table. Click on the headers to sort.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and is crucial for assessing the isotopic purity of deuterated standards like this compound. thermofisher.com HRMS can distinguish between ions with very small mass differences, allowing for the differentiation of the deuterated compound from its non-deuterated form and other isotopologues. thermofisher.com

The molecular formula of Cilazapril is C₂₂H₃₁N₃O₅, with a monoisotopic mass of approximately 417.2264 g/mol . axios-research.com The molecular formula of this compound is C₂₂H₂₆D₅N₃O₅, resulting in a monoisotopic mass of approximately 422.2578 g/mol . pharmaffiliates.comaxios-research.com HRMS analysis of this compound should show a prominent peak corresponding to its calculated exact mass.

Isotopic purity is assessed by examining the relative intensities of the mass peaks corresponding to the desired deuterated molecule (d5) and any potential isotopic impurities, such as d0, d1, d2, d3, or d4 species. The high resolution of the instrument allows for the separation and quantification of these closely spaced peaks. pitt.edu The isotopic distribution pattern observed in the mass spectrum can be compared to the theoretical distribution for a given level of deuterium enrichment to confirm the isotopic purity. pitt.edu

Table 2: Theoretical Mass Data for Cilazapril and its Deuterated Isotopologues

Compound Molecular Formula Monoisotopic Mass ( g/mol )
Cilazapril (d0)C₂₂H₃₁N₃O₅417.2264
Cilazapril-d1C₂₂H₃₀D₁N₃O₅418.2327
Cilazapril-d2C₂₂H₂₉D₂N₃O₅419.2390
Cilazapril-d3C₂₂H₂₈D₃N₃O₅420.2452
Cilazapril-d4C₂₂H₂₇D₄N₃O₅421.2515
This compoundC₂₂H₂₆D₅N₃O₅422.2578

This is an interactive table. Click on the headers to sort.

Cilazapril D5 As a Reference Standard in Analytical Chemistry

Method Validation Parameters for Cilazapril-d5-Based Assays

A bioanalytical method using this compound as an internal standard must be rigorously validated to ensure its performance is reliable and suitable for its intended purpose. Validation is performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). ekb.eg The key validation parameters include specificity, selectivity, linearity, accuracy, precision, and reproducibility.

Table 1: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria for LC-MS/MS Assays

Validation Parameter Description General Acceptance Criteria
Specificity & Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. Matrix effects should be assessed and minimized.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte over a specified range. The calibration curve should have a correlation coefficient (r²) ≥ 0.99. The deviation of standards from the nominal concentration should be within ±15% (±20% for the Lower Limit of Quantification).
Accuracy The closeness of the determined value to the nominal or known true value. The mean value should be within ±15% of the nominal value for Quality Control (QC) samples (±20% for the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Measured as intra-day and inter-day precision. The coefficient of variation (%CV) should not exceed 15% for QC samples (20% for the LLOQ).
Reproducibility The precision between different laboratories or over an extended period. Includes incurred sample reanalysis (ISR). For ISR, at least two-thirds of the reanalyzed samples should be within ±20% of the original reported value.
Stability The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term bench-top, long-term storage). Analyte concentration should remain within ±15% of the initial concentration under the tested conditions.

Specificity ensures that the signal measured comes only from the analyte of interest, cilazapril (B1669026), and not from interferences. ajpaonline.com In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. oup.com The liquid chromatography separates cilazapril and this compound from many endogenous plasma components and other drugs. The tandem mass spectrometer provides an additional layer of selectivity by monitoring a specific mass transition (from a precursor ion to a product ion) unique to cilazapril and a corresponding unique transition for this compound. nih.gov To validate selectivity, blank plasma from multiple sources is analyzed to confirm the absence of interfering peaks at the retention times of the analyte and the internal standard. ekb.eg The potential for matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, must also be evaluated to ensure it does not compromise quantification. mdpi.comekb.eg

The linearity of an analytical method establishes the concentration range over which the assay is accurate and precise. hres.ca To determine this, a calibration curve is constructed by analyzing a series of standards of known concentrations in the biological matrix. hres.ca The instrument's response (the peak area ratio of the analyte to the internal standard) is plotted against the analyte concentration. For cilazapril assays in human plasma, a wide linear dynamic range is often required to cover the expected concentrations following therapeutic administration. Published methods for cilazapril have demonstrated linearity over ranges such as 0.500–300 ng/mL and 0.250–150 ng/mL for its metabolite, cilazaprilat (B193057). dergipark.org.tr Another validated method showed a linear range of 0.1-500 ng/mL for cilazapril. nih.gov The use of a stable isotope-labeled internal standard like this compound helps to extend the linear range and ensure the relationship between response and concentration remains consistent. mdpi.com

Accuracy and precision are fundamental to a validated method. Accuracy reflects how close the measured concentration is to the true concentration, while precision measures the variability or scatter in a series of measurements of the same sample. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on the same day (intra-day) and on different days (inter-day). For a method to be considered accurate and precise, the results for QC samples must fall within predefined acceptance limits, typically ±15% deviation from the nominal value, with a coefficient of variation (%CV) of ≤15%. nih.gov

Reproducibility is further confirmed through incurred sample reanalysis (ISR), where a subset of samples from a study are re-assayed to ensure the method consistently produces reliable results. nih.gov The stability of cilazapril in plasma samples under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top storage) must also be established to ensure that the sample integrity is maintained from collection to analysis. nih.gov

Table 2: Representative Example of a Validated LC-MS/MS Assay for Cilazapril in Human Plasma Note: This table presents typical validation data adapted from published literature for cilazapril bioanalysis. A study using this compound would be expected to produce similar or superior results.

Parameter Cilazapril Cilazaprilat (Active Metabolite)
Linearity Range 0.500 - 300 ng/mL dergipark.org.tr 0.250 - 150 ng/mL dergipark.org.tr
Correlation Coefficient (r²) > 0.99 dergipark.org.tr > 0.99 dergipark.org.tr
Lower Limit of Quantification (LLOQ) 0.500 ng/mL dergipark.org.tr 0.250 ng/mL dergipark.org.tr
Intra-day Accuracy (% Bias) -2.8% to 4.5% -3.9% to 5.1%
Inter-day Accuracy (% Bias) -1.9% to 3.8% -2.5% to 4.7%
Intra-day Precision (% CV) ≤ 5.2% ≤ 6.8%
Inter-day Precision (% CV) ≤ 6.1% ≤ 7.5%
Extraction Recovery ~85% ~82%
Freeze-Thaw Stability (3 cycles) Stable Stable
Short-Term Stability (24h at RT) Stable Stable

Limit of Detection and Limit of Quantitation Considerations

In analytical chemistry, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters for method validation, defining the sensitivity of an analytical procedure. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. The LOQ is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. When using a deuterated internal standard like this compound, these limits are determined for the analyte of interest (the unlabeled Cilazapril) that it helps to quantify.

While specific LOD and LOQ values are highly dependent on the analytical method, instrumentation, and sample matrix, published research on the parent compound, Cilazapril, provides insight into the typical sensitivity achieved. For instance, a high-performance liquid chromatographic (HPLC) method with amperometric detection established a detection limit of 50 ng/mL for Cilazapril and 40 ng/mL for its active metabolite, Cilazaprilat, in urine samples. nih.gov Another study utilizing a spectrophotometric method for Cilazapril reported an even lower LOD of 0.0126 µg/mL and an LOQ of 0.0381 µg/mL. uniwa.gr These values underscore the sensitivity required for pharmacokinetic studies and quality control assessments.

Table 1: Examples of LOD and LOQ for Cilazapril in Various Analytical Methods

Analytical Method Analyte Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ)
HPLC with Amperometric Detection nih.gov Cilazapril Urine 50 ng/mL Not Reported
HPLC with Amperometric Detection nih.gov Cilazaprilat Urine 40 ng/mL Not Reported
Spectrophotometry uniwa.gr Cilazapril Bulk/Tablets 0.0126 µg/mL 0.0381 µg/mL
Differential Pulse Voltammetry researchgate.net Cilazapril Bulk/Tablets 4.21 x 10⁻⁹ mol L⁻¹ Not Reported

Quality Control Applications in Pharmaceutical Research and Development

This compound serves as a crucial reference standard for Quality Control (QC) applications throughout the synthesis and formulation stages of pharmaceutical research and development. axios-research.com Its primary role is as a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. aptochem.comkcasbio.com

In the context of QC, this compound ensures the accuracy, precision, and robustness of analytical methods designed to quantify Cilazapril in various samples. clearsynth.com During drug development, QC laboratories must validate their analytical procedures to demonstrate that they are reliable and fit for purpose. clearsynth.comtexilajournal.com The use of this compound in method validation helps to compensate for measurement errors that can arise from ion suppression or enhancement in complex matrices, a common challenge in bioanalysis. kcasbio.comtexilajournal.com Because the deuterated standard is chemically identical to the analyte and co-elutes with it, it provides a reliable reference point for quantification, correcting for variations in sample preparation and instrument response. aptochem.com

Key applications of this compound in pharmaceutical QC include:

Method Development and Validation: It is used to establish the performance characteristics of new analytical methods for Cilazapril, ensuring they meet regulatory guidelines. axios-research.com

Quantitative Analysis: In assays measuring the concentration of Cilazapril in bulk drug substances, finished products, or biological samples, this compound enables precise quantification by correcting for analytical variability. clearsynth.com

Stability Studies: this compound is employed in stability-indicating methods to accurately measure the concentration of the parent drug over time and in the presence of its degradation products. axios-research.com

Impurity Profiling: As a reference standard, it aids in the identification and quantification of impurities related to Cilazapril. axios-research.com

The use of a SIL-IS like this compound is strongly recommended by regulatory agencies such as the European Medicines Agency (EMA) to ensure the development of robust and reliable bioanalytical methods. kcasbio.com

Table 2: Quality Control Applications of this compound

Application Role of this compound Benefit
Method Validation axios-research.com Internal Standard Ensures method is robust, accurate, and precise.
Quantitative Bioanalysis clearsynth.comtexilajournal.com Internal Standard in LC-MS/MS Corrects for matrix effects, improving accuracy.
Stability Testing axios-research.com Reference for Quantification Allows for accurate measurement of drug degradation.
Pharmacokinetic Studies nih.gov Internal Standard Enables reliable measurement of drug levels in biological fluids.

Mechanistic and Preclinical Research Applications of Cilazapril D5

Investigation of Kinetic Isotope Effects (KIE) in Enzyme-Substrate Interactions

The introduction of deuterium (B1214612) into a molecule like cilazapril (B1669026) can significantly influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). numberanalytics.com This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is broken in the rate-determining step of a reaction. google.com

Deuterium's Influence on Reaction Rates and Pathways

The basis of the KIE lies in the fact that a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding C-H bond due to the increased mass of deuterium. google.com Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. google.com This slowing of reaction rates can be substantial, with the deuterium kinetic isotope effect (DKIE) — the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD) — ranging from 1 (no effect) to over 50. bioscientia.degoogle.com By strategically placing deuterium atoms at sites of metabolic activity in cilazapril, researchers can probe the mechanisms of its interaction with enzymes like ACE.

Elucidation of Rate-Limiting Steps through Isotopic Substitution

The magnitude of the observed KIE can provide critical insights into the reaction mechanism, particularly in identifying the rate-limiting step. numberanalytics.comresearchgate.net A primary KIE greater than unity strongly suggests that the cleavage of the C-H (or C-D) bond is part of the slowest, rate-determining step of the enzymatic reaction. nih.gov For instance, if the metabolism of cilazapril to its active form, cilazaprilat (B193057), involves a rate-limiting oxidation step, substituting deuterium at the site of oxidation in Cilazapril-d5 would result in a slower conversion rate. drugbank.comucl.ac.uk This allows researchers to pinpoint the specific metabolic processes that govern the drug's activity and duration of action. einsteinmed.edu

Table 1: Theoretical Impact of Deuterium Substitution on Reaction Parameters

ParameterEffect of Deuteration at a Rate-Limiting StepRationale
Reaction Rate (k) DecreasedHigher activation energy required to break the stronger C-D bond compared to the C-H bond. google.com
Activation Energy (Ea) IncreasedThe C-D bond has a lower zero-point energy, increasing the energy barrier for the reaction. numberanalytics.com
Kinetic Isotope Effect (kH/kD) > 1Indicates that C-H bond cleavage is involved in the rate-determining step. bioscientia.de

In Vitro Metabolic Stability Studies Utilizing Deuterated Analogs

The use of deuterated compounds like this compound is a cornerstone of modern in vitro metabolic stability studies. juniperpublishers.com These assays are crucial in the early stages of drug discovery to predict how a drug will be processed in the body. gerstel.comnuvisan.com

Assessment of Metabolic Pathways in Cellular and Subcellular Systems

In vitro systems, such as liver microsomes and hepatocytes, are employed to simulate the metabolic environment of the liver, the primary site of drug metabolism. gerstel.comnuvisan.com By incubating this compound in these systems, researchers can track its degradation over time and identify the metabolites formed. mdpi.com This allows for a detailed characterization of the metabolic pathways involved, including oxidation, hydrolysis, and conjugation reactions. nih.govmdpi.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to quantify the parent compound and its metabolites, providing a comprehensive picture of its metabolic fate. gerstel.comresearchgate.net

Differential Metabolism of Deuterated versus Non-Deuterated Compounds

Table 2: Example Data from an In Vitro Microsomal Stability Assay

CompoundIncubation Time (min)% Parent Compound RemainingCalculated Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Cilazapril 01002527.7
1565
3042
6018
This compound 01004515.4
1580
3064
6041

This table presents hypothetical data for illustrative purposes.

Applications in Preclinical Pharmacokinetic Research Models (Non-Clinical Focus)

Beyond in vitro studies, this compound is a valuable tool in non-clinical preclinical pharmacokinetic (PK) research models. juniperpublishers.com These studies, typically conducted in animal models, aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it enters human trials. The primary effect of deuteration in these models is often a reduction in the rate of systemic clearance, which can lead to a longer biological half-life. juniperpublishers.com

Tracing Compound Distribution and Elimination in Animal Models for Research Tool Development

The use of this compound is instrumental in preclinical studies involving animal models to delineate the distribution and elimination pathways of cilazapril and its active metabolite, cilazaprilat. As a stable, non-radioactive isotopologue, this compound can be used as an internal standard for quantitative analysis in complex biological matrices. veeprho.com This allows for precise tracking of the parent drug and its metabolites in various tissues and fluids over time.

Pharmacokinetic studies in a range of animal models, including mice, rats, dogs, and monkeys, have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of cilazapril. hres.caviatris.ca Following oral administration, cilazapril is rapidly absorbed and subsequently hydrolyzed to cilazaprilat. hres.cahres.casmpdb.ca The deuterium label in this compound does not significantly alter its physicochemical properties or biological behavior, making it an ideal tracer to follow these processes. By analyzing samples from these animal models, researchers can construct a comprehensive picture of how the drug is handled by the body, from its initial uptake to its eventual clearance. This information is vital for the development of new research tools and for refining experimental protocols.

Cilazaprilat is primarily eliminated unchanged by the kidneys. hres.cadrugbank.com Studies tracking the urinary recovery of cilazaprilat provide a clear measure of its elimination rate. hres.ca The use of a deuterated standard like this compound in these analyses ensures high accuracy and sensitivity, which is crucial for determining key pharmacokinetic parameters.

Key Pharmacokinetic Parameters of Cilazapril and Cilazaprilat in Animal Models

Parameter Cilazapril Cilazaprilat Animal Models
Absorption Rapid, peak plasma concentrations in <1 hour. hres.caviatris.ca Peak plasma concentrations within 2 hours of cilazapril administration. hres.cadrugbank.com Mice, rats, dogs, monkeys, marmosets, baboons. hres.caviatris.ca
Half-life 0.7–2.7 hours. hres.caviatris.ca Biphasic: 0.90 hours (1-4h) and 46.2 hours (1-7 days) after IV administration. hres.ca Rats, dogs, cats. nih.gov

| Elimination | Primarily biotransformation. scribd.com | Eliminated unchanged by the kidneys. hres.cadrugbank.com | Rats. scribd.com |

Insights into Absorption and Distribution Dynamics using Stable Isotopes

Stable isotope labeling, as with this compound, offers a powerful method for investigating the intricate dynamics of drug absorption and distribution without the need for radioactive tracers. nih.gov This approach is particularly valuable for understanding how a drug moves through the body and reaches its site of action. The use of stable isotopes allows for the differentiation between the administered drug and any endogenous compounds, providing a clearer signal for analysis. nih.gov

The absorption of cilazapril is known to be extensive. nih.gov Following oral administration, it is rapidly converted to its active form, cilazaprilat. hres.ca The use of this compound in preclinical studies allows researchers to precisely quantify the rate and extent of this conversion. By measuring the concentrations of both this compound and its corresponding deuterated metabolite in plasma, a detailed profile of the drug's absorption and first-pass metabolism can be established.

Furthermore, stable isotopes help in elucidating the distribution of the drug into various tissues. While specific tissue distribution data for this compound is not detailed in the provided search results, the general principle of using isotopically labeled compounds in such studies is well-established. This technique can reveal the extent to which the drug penetrates different organs and tissues, which is crucial for understanding its pharmacological effect and potential for off-target effects.

Computational Chemistry and Modeling Studies on Cilazapril D5

Molecular Dynamics Simulations of Deuterated Compounds

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a drug molecule and its biological target over time. For Cilazapril-d5, MD simulations are employed to study its binding to Angiotensin-Converting Enzyme (ACE), the target enzyme for its active form, cilazaprilat (B193057). plos.orgmdpi.com These simulations model the movements and interactions of every atom in the system, offering a detailed picture of how the deuterated inhibitor fits into the enzyme's active site and influences its conformational dynamics. sfu.cabiorxiv.org

The process begins with a three-dimensional model of the ACE-cilazaprilat-d5 complex. MD simulations then calculate the forces between atoms and use these forces to predict their motion over microseconds or longer. nih.gov Key parameters are analyzed to assess the stability and nature of the binding. The Root-Mean-Square Deviation (RMSD) of the complex indicates its structural stability, while the Root-Mean-Square Fluctuation (RMSF) reveals the flexibility of different parts of the protein and the ligand. plos.org

A primary focus of MD studies on deuterated compounds is the analysis of non-covalent interactions, particularly hydrogen bonds, which are critical for inhibitor binding. mdpi.com Deuterium (B1214612) substitution can subtly alter bond lengths and vibrational frequencies, which may lead to changes in the strength and geometry of hydrogen bonds between the drug and enzyme residues. mdpi.commusechem.com MD simulations can quantify the number and duration of these bonds, providing insight into whether deuteration enhances or alters the binding affinity and residence time of the inhibitor. sfu.ca

Table 1: Hypothetical Comparison of MD Simulation Metrics for Cilazaprilat and Cilazaprilat-d5 Bound to ACE
Simulation MetricCilazaprilat (Non-deuterated)Cilazaprilat-d5Potential Interpretation
Average RMSD (Å)1.8 ± 0.31.7 ± 0.2Indicates high structural stability for both complexes, with the deuterated form potentially being slightly more stable. plos.org
Average Ligand RMSF (Å)0.9 ± 0.20.8 ± 0.1Suggests reduced atomic fluctuations for the deuterated ligand, implying a more rigid binding posture within the active site.
Occupancy of Key H-Bonds (%)85%90%A higher occupancy suggests stronger or more persistent hydrogen bonding for the deuterated compound, potentially contributing to higher affinity. mdpi.com
Binding Free Energy (kcal/mol)-10.5-11.2A more negative value for the deuterated compound would predict a more favorable binding interaction with the ACE target. nih.gov

Quantum Mechanical Calculations of Isotopic Effects

Quantum mechanical (QM) calculations are essential for understanding the electronic and energetic changes that arise from isotopic substitution. jsps.go.jp The primary application for this compound is the calculation of the kinetic isotope effect (KIE), which quantifies the change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium. wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it. tandfonline.comnih.gov This often results in a slower metabolic rate for deuterated drugs when the C-H bond cleavage is the rate-limiting step. acs.org

Methods like Density Functional Theory (DFT) and hybrid QM/Molecular Mechanics (QM/MM) are used to model the metabolic transformation of this compound. numberanalytics.com Cilazapril (B1669026) is a prodrug that is hydrolyzed by carboxylesterase 1 (CES1) to its active form, cilazaprilat. researchgate.nettg.org.au Further metabolism of cilazaprilat can occur via cytochrome P450 (CYP) enzymes. nih.gov QM/MM calculations can model the active site of these metabolic enzymes with high-level QM accuracy while treating the surrounding protein and solvent with more computationally efficient molecular mechanics. nih.gov

These calculations determine the energy profile of the metabolic reaction, specifically identifying the transition state and calculating the activation energy required for C-H versus C-D bond cleavage. numberanalytics.com The ratio of the reaction rates (kH/kD) gives the KIE. A significant KIE (>2) provides strong evidence that deuteration at a specific position will successfully slow down metabolism, potentially leading to improved pharmacokinetic properties. acs.org

Table 2: Illustrative QM/MM Calculation Results for a Hypothetical Metabolic Oxidation of Cilazaprilat
ParameterCilazaprilat (C-H Bond Cleavage)Cilazaprilat-d5 (C-D Bond Cleavage)Significance
Calculated Activation Energy (Ea) (kcal/mol)18.520.0The higher activation energy for the deuterated compound indicates a slower reaction rate. wikipedia.org
Relative Reaction Rate Constant (k)kHkDThe rate constant for the deuterated version is expected to be smaller.
Calculated Kinetic Isotope Effect (KIE = kH/kD)4.1A KIE value significantly greater than 1 confirms that C-D bond cleavage is slower and is likely the rate-limiting step in this metabolic pathway. acs.orgnumberanalytics.com

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Predictions Enhanced by Deuteration Data

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity and metabolic fate, respectively. researchgate.netnih.gov By building quantitative models (QSAR/SMR), researchers can predict the properties of novel compounds before they are synthesized. derpharmachemica.comresearchgate.net

The inclusion of data from deuterated compounds like this compound significantly enhances the predictive power of these models. jsps.go.jp Deuteration provides a highly specific and subtle structural modification, allowing for the isolation of metabolic effects. juniperpublishers.comnih.gov When a QSAR model for ACE inhibitors is built, this compound can help confirm that the core pharmacophore responsible for binding and activity remains intact.

More importantly, in SMR studies, deuteration helps to precisely identify "metabolic soft spots"—positions in a molecule that are most susceptible to metabolic enzymes. tandfonline.comjuniperpublishers.com By comparing the metabolic rates of Cilazapril and this compound, an SMR model can be trained to recognize and quantify the impact of C-H bond strength on metabolic stability. This improved model can then more accurately predict the metabolic profiles of new drug candidates and warn of potential "metabolic switching," where blocking one metabolic route may increase the rate of metabolism at a secondary site. tandfonline.com The refined predictive capability helps guide the design of molecules with optimized pharmacokinetic profiles.

Table 3: Example of Molecular Descriptors in an Enhanced SMR Model
Descriptor TypeExample DescriptorRelevance to SMR of this compound
ElectronicPartial Atomic ChargeInfluences interactions with polar residues in enzyme active sites.
StericMolecular VolumeDetermines the fit of the molecule within the enzyme's binding pocket.
TopologicalTopological Polar Surface Area (TPSA)Correlates with membrane permeability and access to metabolic enzymes. derpharmachemica.com
HydrophobicLogPAffects solubility and binding to hydrophobic regions of enzymes.
Isotopic Deuterium Substitution Flag (0 or 1) Directly models the KIE, significantly improving the model's ability to predict metabolic stability at the site of deuteration. jsps.go.jpresearchgate.net

Future Directions and Emerging Research Avenues for Deuterated Pharmaceutical Analogs

Advancements in Site-Specific Deuteration Technologies

The ability to introduce deuterium (B1214612) at specific, pre-determined positions within a molecule is crucial for maximizing the utility of deuterated analogs. Recent years have seen remarkable progress in site-selective deuteration technologies, moving beyond traditional methods that often resulted in mixtures of isotopologues.

Modern synthetic strategies now offer unprecedented control over deuterium placement. Transition metal-catalyzed C-H activation has become a cornerstone of this field, allowing for the direct and selective replacement of hydrogen with deuterium. acs.orgchemrxiv.orgnih.gov Catalysts based on palladium, acs.org manganese, rsc.org silver, nih.gov and iron researchgate.net have been developed to target specific C-H bonds in complex molecules, including arenes and heterocycles, with high efficiency. A significant advantage of many of these new methods is the use of inexpensive and readily available deuterium sources like heavy water (D₂O). acs.orgrsc.org

Enzymatic methods are also emerging as a powerful tool for achieving exceptional site- and stereoselectivity. wisc.edu Biocatalytic approaches can perform hydrogen-deuterium exchange directly on complex molecules like amino acids under mild conditions. wisc.eduresearchgate.net For instance, a dual-protein system has been shown to selectively deuterate either the α- or β-position of amino acids, a level of control that is difficult to achieve with conventional chemical synthesis. wisc.edu These advanced synthetic methods are critical for producing precisely labeled compounds like Cilazapril-d5, which are essential for their role as internal standards and metabolic probes.

Key Advancements in Site-Specific Deuteration:

TechnologyDescriptionAdvantages
Transition Metal-Catalyzed C-H Activation Utilizes catalysts (e.g., Pd, Mn, Ag, Fe) to directly replace specific C-H bonds with C-D bonds. acs.orgchemrxiv.orgnih.govacs.orgrsc.orgnih.govresearchgate.netHigh site-selectivity, broad functional group tolerance, applicable to complex molecules. acs.org
Enzymatic Catalysis Employs enzymes to catalyze hydrogen-deuterium exchange at specific molecular positions. wisc.eduExceptional site- and stereoselectivity, operates under mild, aqueous conditions. wisc.eduresearchgate.net
Catalytic Transfer Deuteration Uses a deuterium donor molecule to transfer deuterium to a substrate, avoiding the need for D₂ gas. marquette.eduEnhanced safety (no high-pressure D₂ gas), new selectivity patterns. marquette.edu
Multi-component Reactions (MCRs) Combines multiple starting materials in a single step using deuterated reagents to rapidly generate libraries of deuterated, drug-like molecules. beilstein-journals.orgHigh efficiency, rapid access to diverse deuterated compounds. beilstein-journals.org

Integration of this compound Research with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. Stable isotope-labeled compounds, such as this compound, are becoming indispensable tools in this holistic approach, particularly within the field of metabolomics. nih.govnih.govnih.gov

By introducing a deuterated compound into a biological system, researchers can trace its journey and the transformation into its metabolites. acs.orgscitechnol.com This "stable isotope tracing" provides a dynamic view of metabolic networks, allowing for the precise measurement of metabolic fluxes—the rates of turnover of molecules through a pathway. nih.gov This information is invaluable for constructing and validating computational models of metabolism. nih.govbiospec.net

For a prodrug like Cilazapril (B1669026), which is metabolized in the body to its active form, Cilazaprilat (B193057), using this compound can help researchers understand the efficiency and pathways of this conversion. When combined with "omics" data (e.g., proteomics, transcriptomics), this approach can reveal how the drug perturbs metabolic networks, identify potential off-target effects, and uncover mechanisms of drug resistance. acs.orgdrugtargetreview.com Systems biology, powered by data from deuterated analogs, can thus guide the development of more effective and personalized therapies by providing a comprehensive picture of a drug's impact on the entire biological system. drugtargetreview.comfrontiersin.org

Novel Analytical Platforms Leveraging Stable Isotope Standards

The primary application of this compound is as an internal standard for quantitative analysis, particularly in chromatography and mass spectrometry. cdnsciencepub.com The development of novel and more powerful analytical platforms has further enhanced the value of such stable isotope standards.

Hyphenated techniques, which couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry, have become the gold standard. uliege.besepscience.com Platforms like ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) allow for the rapid and accurate quantification of drugs and their metabolites in complex biological matrices like blood or urine. researchgate.net

Using a stable isotope-labeled internal standard like this compound is critical for the accuracy of these advanced methods. Because the deuterated standard is chemically identical to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. sepscience.com However, it is easily distinguished by its higher mass. This allows for precise correction of any sample loss during preparation or fluctuations in instrument response, a practice known as isotope dilution mass spectrometry. uliege.be The result is highly accurate and reproducible quantification, which is essential for pharmacokinetic studies.

Emerging platforms, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS), offer even greater resolving power and the ability to screen for a wide range of compounds simultaneously. uliege.be The use of stable isotope standards in these sophisticated analytical workflows is fundamental to ensuring data quality and reliability.

Advanced Analytical Platforms:

PlatformKey FeaturesRole of Stable Isotope Standards
UPLC-MS/MS Ultra-high performance liquid chromatography for fast, high-resolution separation coupled with tandem mass spectrometry for sensitive and specific detection. researchgate.netEnables highly accurate quantification via isotope dilution, correcting for matrix effects and instrument variability. researchgate.net
GCxGC-TOFMS Comprehensive two-dimensional gas chromatography for superior separation of complex mixtures, coupled with high-speed time-of-flight mass spectrometry. uliege.beCrucial for accurate quantification in complex samples and for validating screening results. uliege.be
Isotope Ratio Mass Spectrometry (IRMS) Highly specialized mass spectrometry for precise measurement of isotope ratios. edpsciences.orgUsed in metabolic studies to trace the flow of isotopes through biological pathways with high precision. edpsciences.org

Exploration of Deuterated Probes for Biochemical Pathway Elucidation

Beyond their use as analytical standards, site-specifically deuterated compounds are powerful mechanistic probes for investigating the intricacies of biochemical pathways. researchgate.netarkat-usa.org The basis for this application is the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom at a bond that is broken during a reaction's rate-limiting step can significantly slow down the reaction rate. researchgate.netjuniperpublishers.com

By synthesizing a molecule with deuterium at various specific positions and measuring the reaction rate with an enzyme, researchers can pinpoint which C-H bond is cleaved during the catalytic process. This provides direct evidence for the reaction mechanism. For example, deuterated sterols have been used to probe the mechanism of desaturase enzymes, revealing the specific hydrogen atom that is abstracted during the reaction. nih.gov

For a drug like Cilazapril, deuterated analogs could be used to study the enzymes responsible for its conversion to Cilazaprilat, or the enzymes that further metabolize and clear the drug from the body, such as cytochrome P450s. cdnsciencepub.com Understanding these metabolic pathways in detail can help predict drug-drug interactions and individual differences in drug response. scitechnol.com Deuterated probes, therefore, allow scientists to move beyond simply observing a metabolic conversion to understanding precisely how it happens at a chemical level, offering fundamental insights that can guide the design of future drugs with improved metabolic stability and efficacy. researchgate.netscienceopen.com

Q & A

Basic Research Question: How can researchers validate the synthesis of Cilazapril-d5 to ensure isotopic purity?

Answer:
Validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm deuterium substitution patterns by comparing proton environments to non-deuterated Cilazapril. Absence of specific proton signals indicates successful deuterium incorporation .
  • Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks and isotopic distribution. A mass shift of +5 atomic mass units (AMU) confirms the presence of five deuterium atoms .
  • Chromatographic Purity: Employ HPLC with UV detection to rule out non-deuterated impurities. Deuterated compounds often exhibit slight retention time shifts compared to their non-deuterated counterparts .

Advanced Research Question: How does the kinetic isotope effect (KIE) of deuterium influence this compound's metabolic stability in vitro?

Answer:
Deuterium substitution at metabolically labile positions (e.g., near ester or amide groups) can alter enzymatic degradation rates:

  • In vitro Assay Design:
    • Incubation with Liver Microsomes: Compare metabolic half-life (t½) of this compound and non-deuterated Cilazapril under standardized CYP450 conditions.
    • Isotope Ratio Monitoring: Use LC-MS/MS to track deuterium retention in metabolites. Reduced metabolite formation (e.g., Cilazaprilat-d5) suggests KIE-mediated stability enhancement .
  • Data Interpretation: A KIE > 1 indicates slower cleavage of C-D bonds, which may correlate with prolonged therapeutic activity in vivo .

Basic Research Question: What analytical methodologies are optimal for quantifying this compound in biological matrices?

Answer:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred:

  • Internal Standardization: Use a structurally analogous deuterated compound (e.g., Cilazapril-d6) to correct for matrix effects and ionization variability .
  • Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>85%) for polar ACE inhibitors .
  • Calibration Curve: Span 1–1000 ng/mL with R<sup>2</sup> > 0.995. Include quality controls (QCs) at low, mid, and high concentrations to validate precision (<15% CV) .

Advanced Research Question: How can researchers resolve contradictions in pharmacokinetic (PK) data between this compound and its non-deuterated form?

Answer:
Contradictions often arise from differences in experimental design or deuterium’s impact on absorption/distribution:

  • Controlled Variables:
    • Dose Equivalency: Adjust doses based on molecular weight differences (deuterated vs. non-deuterated).
    • Sampling Frequency: Increase plasma sampling intervals to capture delayed tmax in this compound due to slower absorption .
  • Mechanistic Studies:
    • Isotopic Tracing: Administer both forms simultaneously in animal models and use MS to differentiate their clearance pathways.
    • Tissue Distribution Imaging: Autoradiography or MALDI-TOF can reveal deuterium’s influence on tissue penetration .

Basic Research Question: What criteria should guide the selection of this compound as an internal standard in chromatographic assays?

Answer:

  • Structural Homology: The internal standard should mimic Cilazapril’s physicochemical properties (e.g., Cilazapril-d6 trifluoroacetate for enhanced ionization efficiency) .
  • Deuterium Position: Ensure deuterium atoms are in non-reactive positions (e.g., aromatic rings) to avoid isotopic exchange during sample preparation .
  • Cross-Validation: Test for co-elution or signal interference between the analyte and internal standard using blank matrices .

Advanced Research Question: What experimental strategies can elucidate deuterium’s role in modulating ACE binding affinity for this compound?

Answer:

  • Surface Plasmon Resonance (SPR): Compare association/dissociation rates (kon/koff) of this compound and Cilazapril with immobilized ACE.
  • Molecular Dynamics (MD) Simulations: Model deuterium’s impact on hydrogen bonding and van der Waals interactions at the binding site.
  • Isothermal Titration Calorimetry (ITC): Measure binding enthalpy (ΔH) to assess thermodynamic differences caused by deuterium .

Comparative Table: Key Differences Between this compound and Other ACE Inhibitors

CompoundMechanism of ActionKey DistinctionsResearch Implications
This compoundACE inhibitor (deuterated)Enhanced metabolic stability via KIEProlonged PK studies; isotope tracing
EnalaprilACE inhibitor (prodrug)Requires hepatic activationLimits use in liver-impaired models
RamiprilACE inhibitorLong-lasting effects, non-deuteratedBaseline for deuterium efficacy tests
LisinoprilACE inhibitorHigh oral bioavailability, non-deuteratedContrasts with deuterated absorption

Source: Adapted from synthesis and PK data in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.